molecular formula C10H7BrN2O4 B1486319 Methyl 5-bromo-4-cyano-2-nitrophenylacetate CAS No. 1805191-18-7

Methyl 5-bromo-4-cyano-2-nitrophenylacetate

Cat. No. B1486319
M. Wt: 299.08 g/mol
InChI Key: FMSFBTCDBHLPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-4-cyano-2-nitrophenylacetate (MBCNPA) is a synthetic compound used in scientific research. It is a nitro-substituted phenylacetate, which means that it has a nitro group attached to the phenyl ring. MBCNPA is used in a variety of research applications, including biochemical and physiological studies, and has a variety of advantages and limitations when used in laboratory experiments.

Scientific Research Applications

Methyl 5-bromo-4-cyano-2-nitrophenylacetate is used in a variety of scientific research applications, including biochemical, physiological, and toxicological studies. It has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as the metabolic pathways of drugs in the body. It has also been used to study the effects of environmental pollutants on the body, and to study the biochemical mechanisms of action of drugs.

Mechanism Of Action

Methyl 5-bromo-4-cyano-2-nitrophenylacetate works by inhibiting the enzyme cytochrome P450, which is involved in the metabolism of drugs in the body. By inhibiting this enzyme, Methyl 5-bromo-4-cyano-2-nitrophenylacetate can reduce the rate of drug metabolism and increase the amount of drug in the body. This can be useful for studying the pharmacokinetics and pharmacodynamics of drugs, as well as the metabolic pathways of drugs in the body.

Biochemical And Physiological Effects

Methyl 5-bromo-4-cyano-2-nitrophenylacetate has a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs in the body, as well as to increase the amount of drug in the body. It has also been shown to increase the activity of certain enzymes involved in drug metabolism, as well as to reduce the activity of certain enzymes involved in drug metabolism. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages And Limitations For Lab Experiments

Methyl 5-bromo-4-cyano-2-nitrophenylacetate has a variety of advantages and limitations when used in laboratory experiments. One of the main advantages of Methyl 5-bromo-4-cyano-2-nitrophenylacetate is that it is relatively easy to synthesize and purify. It is also relatively stable, making it suitable for long-term storage. However, Methyl 5-bromo-4-cyano-2-nitrophenylacetate is not as effective as other compounds in inhibiting the metabolism of drugs, and it can be toxic at high concentrations.

Future Directions

In the future, Methyl 5-bromo-4-cyano-2-nitrophenylacetate could be used to study the effects of environmental pollutants on the body, as well as to study the biochemical mechanisms of action of drugs. It could also be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as the metabolic pathways of drugs in the body. Additionally, it could be used to develop new drugs and treatments, as well as to study the effects of drugs on various diseases. Finally, Methyl 5-bromo-4-cyano-2-nitrophenylacetate could be used in drug discovery, as well as in the development of new drug delivery systems.

properties

IUPAC Name

methyl 2-(5-bromo-4-cyano-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-10(14)4-6-2-8(11)7(5-12)3-9(6)13(15)16/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSFBTCDBHLPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-4-cyano-2-nitrophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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